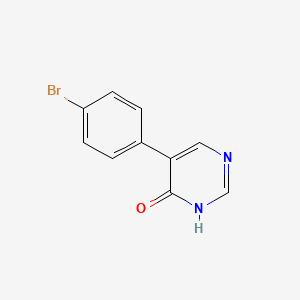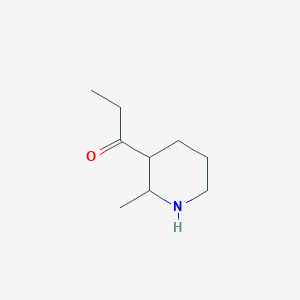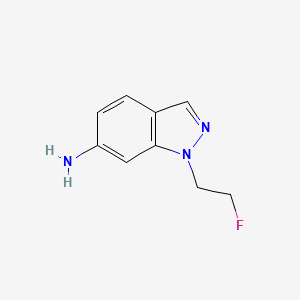
1-(2-Fluoroethyl)-1H-indazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-1H-indazol-6-amine is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a fluoroethyl group attached to an indazole ring, which imparts unique chemical and biological properties. The indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, making it a versatile scaffold in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(2-Fluoroethyl)-1H-indazol-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroethylamine and indazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Synthetic Route: The fluoroethylamine is reacted with the indazole derivative through a nucleophilic substitution reaction, leading to the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment and high-throughput purification techniques to ensure consistency and efficiency .
Análisis De Reacciones Químicas
1-(2-Fluoroethyl)-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole compounds .
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-1H-indazol-6-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the effects of fluoroethyl groups on biological activity.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethyl)-1H-indazol-6-amine involves its interaction with specific molecular targets in biological systems. The fluoroethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2-Fluoroethyl)-1H-indazol-6-amine can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)-1H-1,2,3-triazole: This compound also contains a fluoroethyl group but has a triazole ring instead of an indazole ring.
1-(2-Fluoroethyl)-1H-pyrazole: Similar to the indazole derivative, this compound has a pyrazole ring and a fluoroethyl group.
1-(2-Fluoroethyl)-1H-benzimidazole: This compound features a benzimidazole ring and a fluoroethyl group.
The uniqueness of this compound lies in its indazole scaffold, which provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H10FN3 |
|---|---|
Peso molecular |
179.19 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)indazol-6-amine |
InChI |
InChI=1S/C9H10FN3/c10-3-4-13-9-5-8(11)2-1-7(9)6-12-13/h1-2,5-6H,3-4,11H2 |
Clave InChI |
ASNSVBJGIBPWHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)N(N=C2)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13190336.png)

![N-(4-[(2-Oxoethyl)sulfanyl]phenyl)acetamide](/img/structure/B13190344.png)
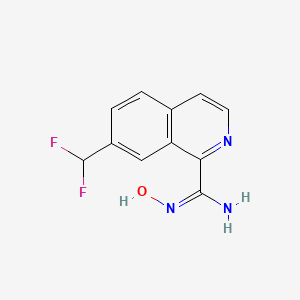
![2-[4-(1-Aminoethyl)phenoxy]acetonitrile](/img/structure/B13190349.png)
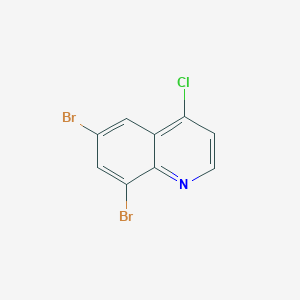
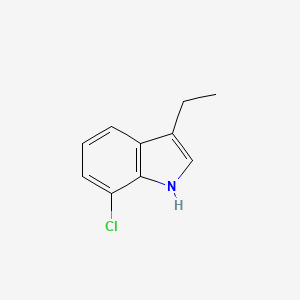
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-2-yl)propanoic acid](/img/structure/B13190369.png)
![2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13190382.png)
